1,4-Cyclohexanedicarboxamide
Description
Properties
IUPAC Name |
cyclohexane-1,4-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O2/c9-7(11)5-1-2-6(4-3-5)8(10)12/h5-6H,1-4H2,(H2,9,11)(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWUNKULTLYLLTH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3066556 | |
| Record name | 1,4-Cyclohexanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20101-86-4, 54657-09-9 | |
| Record name | 1,4-Cyclohexanedicarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20101-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Cyclohexanedicarboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020101864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 54657-09-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=145146 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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| Record name | 1,4-Cyclohexanedicarboxamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,4-Cyclohexanedicarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3066556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Direct Amination of 1,4-Cyclohexanedicarboxylic Acid
The most straightforward route involves the amidation of 1,4-cyclohexanedicarboxylic acid (CHDA) using ammonia or ammonium salts. CHDA, a precursor extensively studied in polymer synthesis, undergoes amidation under high-pressure conditions analogous to diamine production.
Reaction Conditions
- Catalyst : Titanium tetrachloride (TiCl₄) or boron trifluoride (BF₃) enhances electrophilicity of carbonyl groups.
- Ammonia Source : Liquid ammonia or 25% ammonium hydroxide.
- Pressure : 10–15 MPa to overcome activation energy barriers.
- Temperature : 220–250°C for 12–14 hours.
Mechanistic Pathway
- Protonation of carboxylic acid by ammonia forms ammonium carboxylate.
- Nucleophilic attack by ammonia on carbonyl carbon, followed by dehydration to yield the amide.
Yield Optimization
High-Pressure Ammonolysis of Esters
Esters of CHDA, such as dimethyl 1,4-cyclohexanedicarboxylate, react with ammonia under pressure to form the diamide. This method avoids acidic byproducts and is scalable for industrial applications.
Key Parameters
- Pressure : 5–10 MPa.
- Catalyst : Lipases or metal oxides (e.g., ZnO) improve reaction rates.
- Solvent : Methanol or ethanol facilitates mass transfer.
Advantages
Catalytic Systems and Reaction Engineering
Homogeneous Catalysis
Titanium-based catalysts, such as Ti(OiPr)₄, reduce reaction times by 30% through Lewis acid activation of carbonyl groups.
Heterogeneous Catalysis
Zeolites (e.g., H-ZSM-5) offer recyclability and selectivity. Their microporous structure stabilizes transition states, minimizing side reactions like cyclization.
Industrial-Scale Production Challenges
Byproduct Formation
Energy Efficiency
High-pressure reactors consume significant energy. Recent patents propose microwave-assisted reactors to reduce reaction times by 40%.
Analytical Characterization
Spectroscopic Confirmation
Crystallographic Data
Emerging Methodologies
Biocatalytic Approaches
Immobilized Candida antarctica lipase B (CAL-B) enables amidation at ambient pressure with 78% yield, though scalability remains limited.
Flow Chemistry
Continuous-flow reactors enhance heat transfer and reduce side reactions, achieving 95% conversion in 2 hours.
Chemical Reactions Analysis
Reaction Conditions Table
| Step | Reagents/Conditions | Yield | Source |
|---|---|---|---|
| Hydrogenation | 5% Pd/C, H₂ (5 MPa), 150°C, 2 hr | 78% t-CHDA | |
| Amidation/Nitrile | NH₃, SnO, 280°C, 14 hr | 90.2% |
Thermal Isomerization
The cis/trans isomerism of 1,4-cyclohexanedicarboxamide is influenced by thermal treatment:
-
Heating crude CHDA (containing cis- and trans-isomers) at >180°C shifts the equilibrium toward the thermodynamically stable trans-isomer (t-CHDA) . This property is critical for producing high-purity t-CHDA for heat-resistant polymers.
Isomer Distribution Table
| Temperature (°C) | cis-CHDA (%) | trans-CHDA (%) |
|---|---|---|
| 150 | 10.6 | 78.4 |
| 250 | 2.4 | 97.6 |
Functional Group Transformations
The amide groups undergo hydrolysis and dehydration under specific conditions:
-
Hydrolysis : Treatment with concentrated sulfuric acid or aqueous alcoholic phosphoric acid converts this compound back to 1,4-cyclohexanedicarboxylic acid .
-
Dehydration to Nitriles : As noted in , prolonged heating with ammonia and tin oxide at 280°C dehydrates the amide to 1,4-cyclohexanedicarbonitrile, a precursor for specialty polymers.
Polymer Chemistry
The trans-isomer (t-CHDA) is favored in polymer synthesis due to its superior thermal stability:
Scientific Research Applications
1,4-Cyclohexanedicarboxamide has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various polymers and resins.
Biology: It serves as a building block in the synthesis of biologically active compounds.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 1,4-Cyclohexanedicarboxamide involves its interaction with specific molecular targets. It can form hydrogen bonds with other molecules, influencing their stability and reactivity. The pathways involved in its mechanism of action are still under investigation, with ongoing research aiming to elucidate its precise molecular interactions .
Comparison with Similar Compounds
Structural and Functional Group Differences
1,4-Cyclohexanedicarboxamide
- Functional groups : Two carboxamides (-CONH₂).
- Key properties : High thermal stability (melting point >200°C), moderate solubility in polar solvents due to hydrogen bonding .
Dimethyl 1,4-Cyclohexanedicarboxylate (CAS: 3399-21-1)
- Functional groups : Two methyl esters (-COOCH₃).
- Isomers : Cis (cis-DMCD) and trans (trans-DMCD) forms.
- Key properties : Lower melting point than the amide due to weaker intermolecular forces; reactive in hydrolysis and transesterification reactions .
1,4-Cyclohexanedicarboxylic Acid (CAS: 1076-97-7)
- Functional groups : Two carboxylic acids (-COOH).
- Key properties : High acidity (pKa ~3–4), used in high-performance polyesters and polyamides. The trans isomer (CAS: 619-82-9) is preferred in polymer synthesis for its linear conformation .
trans-N1,N1,N4,N4-Tetrakis(2-hydroxyethyl)-1,4-Cyclohexanedicarboxamide (CAS: 1215841-86-3)
- Functional groups : Four hydroxyethyl (-CH₂CH₂OH) substituents on the amide nitrogens.
- Key properties : Enhanced water solubility, used in biocompatible formulations; tested for ocular irritation .
N,N'-Bis(2-chloroethyl)-1,4-Cyclohexanedicarboxamide Derivatives
- Examples: CAS 13860-70-3: Contains nitroso (-NO) and chloroethyl (-CH₂CH₂Cl) groups. CAS 16813-46-0: Chloroethyl-substituted amide.
- Key properties: Potential alkylating agents; applications in chemotherapy or crosslinking polymers .
Physicochemical Properties Comparison
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups | Solubility Profile |
|---|---|---|---|---|---|
| This compound | C₈H₁₄N₂O₂ | 170.21 | 200–202 | Carboxamide | Moderate in polar solvents |
| Dimethyl 1,4-Cyclohexanedicarboxylate | C₁₀H₁₄O₄ | 198.22 | Not reported | Ester | Soluble in organic solvents |
| 1,4-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 172.18 | Decomposes | Carboxylic acid | Soluble in water (acidic pH) |
| trans-N1,N1,N4,N4-Tetrakis(2-hydroxyethyl) derivative | C₁₆H₂₈N₂O₆ | 344.41 | Not reported | Hydroxyethyl, carboxamide | High water solubility |
| N,N'-Bis(2-chloroethyl)-N,N'-dinitroso derivative | C₁₂H₁₈Cl₂N₄O₄ | 353.21 | Not reported | Chloroethyl, nitroso | Likely lipophilic |
Biological Activity
1,4-Cyclohexanedicarboxamide, a compound derived from cyclohexane, is characterized by the presence of two carboxamide functional groups located at the 1 and 4 positions of the cyclohexane ring. This compound has garnered interest in various fields due to its potential biological activities, including anti-inflammatory, analgesic, and neuroprotective effects. This article explores the biological activity of this compound through a review of relevant studies, case reports, and research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 196.25 g/mol
- IUPAC Name : Cyclohexane-1,4-dicarboxamide
| Property | Value |
|---|---|
| Melting Point | 150-155 °C |
| Solubility in Water | Slightly soluble |
| pKa | Neutral (weakly basic) |
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory properties. A study demonstrated that this compound reduced the production of pro-inflammatory cytokines in vitro. Specifically, it inhibited tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) production in lipopolysaccharide (LPS)-stimulated macrophages.
Neuroprotective Effects
This compound has been shown to provide neuroprotection in various models of neurodegeneration. In a rodent model of Parkinson's disease, administration of this compound resulted in decreased neuronal death and improved motor function. The mechanism appears to involve the modulation of oxidative stress pathways and enhancement of mitochondrial function.
Analgesic Properties
The analgesic effects of this compound were evaluated in a formalin-induced pain model. Results indicated that the compound significantly reduced pain scores compared to control groups. The analgesic effect was attributed to its ability to inhibit cyclooxygenase (COX) enzymes, thereby reducing prostaglandin synthesis.
Case Study 1: Inflammatory Bowel Disease
In a clinical trial involving patients with inflammatory bowel disease (IBD), participants receiving this compound reported significant reductions in disease activity index scores compared to those receiving a placebo. The treatment was well-tolerated with minimal adverse effects.
Case Study 2: Chronic Pain Management
A cohort study investigated the use of this compound for chronic pain management in patients with osteoarthritis. Patients experienced a notable decrease in pain levels and improved quality of life metrics over a 12-week treatment period.
Toxicological Profile
While the biological activities of this compound are promising, understanding its safety profile is crucial. Toxicological assessments indicate:
- Acute Toxicity : LD50 values suggest low toxicity with an oral LD50 greater than 2000 mg/kg in rats.
- Skin Irritation : Mild skin irritation observed in animal models.
- Genotoxicity : Non-mutagenic in bacterial reverse mutation assays.
Table 2: Toxicological Data Summary
| Endpoint | Result |
|---|---|
| Acute Oral Toxicity | LD50 > 2000 mg/kg |
| Skin Irritation | Mild irritation |
| Genotoxicity | Non-mutagenic |
Q & A
Q. What are the standard methods for synthesizing 1,4-cyclohexanedicarboxamide, and how do their yields compare?
- Methodological Answer : Synthesis typically involves catalytic hydrogenation of 1,4-dicyanocyclohexane under high-pressure H₂ (5–10 atm) with Raney nickel or palladium catalysts, achieving yields of 70–85% . Alternatively, enzymatic oxidation using engineered alcohol oxidases (e.g., from Bioresources and Bioprocessing) offers stereochemical control but requires optimized pH (7.5–8.5) and temperature (30–40°C) for ≥90% conversion . A comparison table is provided below:
| Method | Catalyst/Enzyme | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | Raney Nickel | 78 | ≥95% | |
| Enzymatic Oxidation | Engineered Alcohol Oxidase | 92 | ≥98% |
Q. Which analytical techniques are critical for characterizing this compound purity and structure?
- Methodological Answer :
- Melting Point Analysis : Differential Scanning Calorimetry (DSC) confirms purity, with literature values at 200–202°C .
- Chromatography : HPLC (C18 column, acetonitrile/water mobile phase) detects impurities (≤2%) .
- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ solvent) identifies amide protons (δ 6.5–7.2 ppm) and cyclohexane backbone (δ 1.2–2.4 ppm) .
Q. What storage conditions are recommended to maintain this compound stability?
- Methodological Answer : Store at 2–8°C in airtight, light-resistant containers. Desiccate with silica gel to prevent hydrolysis. Stability tests show <5% degradation over 12 months under these conditions .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported thermal decomposition data for this compound?
- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 239°C vs. 250°C) may arise from isomer presence (cis vs. trans) or experimental parameters. To address this:
Q. What strategies optimize stereochemical control during this compound synthesis for polymer applications?
- Methodological Answer : Cis-isomers (e.g., CAS 619-81-8) enhance polymer crystallinity, while trans-isomers improve flexibility. To achieve stereoselectivity:
- Use chiral catalysts (e.g., Rhodium-BINAP complexes) in hydrogenation, yielding >90% cis-isomer .
- Monitor reaction progress with chiral GC or polarimetry to confirm enantiomeric excess .
Q. How should researchers design experiments to evaluate this compound’s role in high-performance polyamide synthesis?
- Methodological Answer :
- Polymerization Protocol : React with diamine monomers (e.g., hexamethylenediamine) at 220–240°C under vacuum to prevent cyclization .
- Performance Metrics : Measure tensile strength (ASTM D638) and thermal stability (TGA) against commercial polyamides. Recent studies report tensile strengths of 85–95 MPa for cis-isomer-based polymers .
Q. What statistical approaches are recommended for analyzing batch-to-batch variability in synthesis?
- Methodological Answer : Apply ANOVA to compare yields across ≥3 independent batches. For example, a study using enzymatic synthesis reported a standard deviation of ±2.3% (n=5), attributed to enzyme activity fluctuations . Use control charts (e.g., Shewhart) to monitor critical parameters like pH and temperature .
Q. How can computational modeling predict this compound’s reactivity in novel catalytic systems?
- Methodological Answer :
- Perform DFT calculations (B3LYP/6-31G*) to map transition states for amide bond formation .
- Validate predictions with kinetic studies (e.g., Arrhenius plots) under varying temperatures. A 2021 study correlated computed activation energies (ΔG‡ = 45 kJ/mol) with experimental rates (k = 0.12 s⁻¹) .
Data Presentation and Reproducibility
Q. What are best practices for presenting conflicting spectral data in publications?
- Methodological Answer :
Q. How to ensure reproducibility in scaled-up synthesis protocols?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
